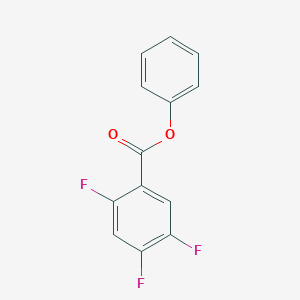

Phenyl 2,4,5-trifluorobenzoate

Description

Properties

Molecular Formula |

C13H7F3O2 |

|---|---|

Molecular Weight |

252.19 g/mol |

IUPAC Name |

phenyl 2,4,5-trifluorobenzoate |

InChI |

InChI=1S/C13H7F3O2/c14-10-7-12(16)11(15)6-9(10)13(17)18-8-4-2-1-3-5-8/h1-7H |

InChI Key |

ASYHZLHSUJDEOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Critical Analysis of Divergent Evidence

- Antifungal Specificity : While this compound derivatives target C. orbiculare, 2,5-difluoro analogs (e.g., 2-sec-butylphenyl 2,5-difluorobenzoate) are more effective against Botrytis cinerea. This highlights the role of fluorine count and positioning in biological targeting.

- Thermal Stability : Ethyl esters exhibit higher boiling points than methyl, aligning with trends in alkyl chain length and intermolecular forces.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Phenyl 2,4,5-trifluorobenzoate, and what are their key intermediates?

- Methodological Answer : The synthesis typically involves esterification of 2,4,5-trifluorobenzoic acid with phenol derivatives. A common approach is acid-catalyzed Fischer esterification, using reagents like sulfuric acid or thionyl chloride to activate the carboxylic acid. For example, methyl and ethyl esters of 2,4,5-trifluorobenzoate are synthesized via nucleophilic acyl substitution using methanol or ethanol . Adapting this to phenyl esters would require substituting the alcohol with phenol under controlled conditions (e.g., reflux in anhydrous toluene). Key intermediates include 2,4,5-trifluorobenzoyl chloride, which can be prepared by treating the acid with thionyl chloride .

Q. How do researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming fluorination patterns and ester linkage formation. For example, the absence of a carboxylic acid proton (~12 ppm) and presence of aromatic protons in the phenyl group confirm ester formation .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., at 254 nm) quantifies purity. A retention time comparison against known standards ensures minimal impurities .

- Melting Point Analysis : Reported melting points for related compounds (e.g., 2,4,5-trifluorobenzoic acid: 98–101°C vs. 100°C ) highlight the need for calibration using certified reference materials.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during esterification?

- Methodological Answer :

- Catalyst Selection : Lewis acids like BF-etherate or DMAP (4-dimethylaminopyridine) enhance esterification efficiency by activating the carbonyl group .

- Solvent and Temperature : Anhydrous solvents (e.g., dichloromethane or toluene) prevent hydrolysis. Reflux temperatures (80–110°C) balance reaction rate and decomposition risks .

- Workup and Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures removes unreacted acid and phenolic byproducts. Yields >85% are achievable with rigorous drying of reagents .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) of fluorinated benzoate esters?

- Methodological Answer :

- Source Validation : Cross-reference data from peer-reviewed journals (e.g., Journal of Fluorine Chemistry) over vendor catalogs. For example, 2,4,5-trifluorobenzoic acid’s melting point discrepancy (98–101°C vs. 100°C ) may arise from polymorphic forms or impurities.

- In-House Replication : Synthesize the compound using standardized protocols and compare results. Thermogravimetric analysis (TGA) can detect solvent residues affecting melting points .

- Collaborative Studies : Share samples with independent labs to verify reproducibility .

Q. How is this compound utilized as an intermediate in pharmaceutical or materials science applications?

- Methodological Answer :

- Pharmaceuticals : It serves as a precursor for fluorinated active pharmaceutical ingredients (APIs). For example, 2,4,5-trifluorophenylacetic acid (a related compound) is a key intermediate in synthesizing Sitafloxacin, a fluoroquinolone antibiotic .

- Liquid Crystals : The trifluoromethyl group enhances thermal stability and dielectric anisotropy. Derivatives are used in liquid crystal displays (LCDs), with synthesis involving Suzuki-Miyaura coupling to attach aryl groups .

Q. What safety precautions are critical when handling fluorinated aromatic esters in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Fluorinated compounds may release HF upon decomposition .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) with sodium bicarbonate before disposal.

- Storage : Store in airtight containers under inert gas (argon or nitrogen) to prevent moisture-induced hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.